N-cyclopropyl-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-cyclopropyl-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-methoxynaphthalene-2-carboxamide typically involves the condensation of 3-methoxy-2-naphthoic acid with cyclopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-hydroxy-2-naphthoic acid derivatives.
Reduction: N-cyclopropyl-3-aminonaphthalene-2-carboxamide.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-3-methoxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-methoxynaphthalene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The cyclopropyl group may play a role in enhancing the compound’s binding affinity to its targets, while the methoxy and carboxamide groups may contribute to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-hydroxy-2-naphthamide
- N-cyclopropyl-3-methoxy-2-naphthamide
- N-cyclopropyl-3-methoxy-1-naphthamide
Uniqueness
N-cyclopropyl-3-methoxynaphthalene-2-carboxamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-cyclopropyl-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-14-9-11-5-3-2-4-10(11)8-13(14)15(17)16-12-6-7-12/h2-5,8-9,12H,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIDOILRSLXIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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